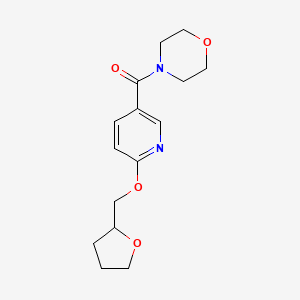

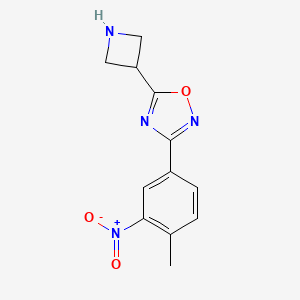

Morpholino(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

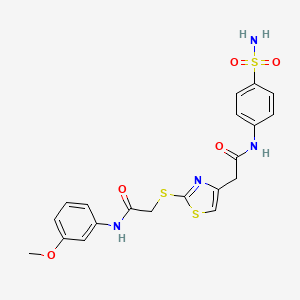

Morpholino refers to a type of molecule that is used to modify gene expression. It has a morpholine ring with various side groups . Tetrahydrofuran is a commonly used organic solvent, and pyridine is a basic heterocyclic organic compound. Methanone signifies a carbonyl group (C=O) attached to two hydrocarbon groups .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The morpholine and pyridine rings would likely contribute to the compound’s polarity and reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The carbonyl group of the methanone could potentially undergo nucleophilic addition reactions, while the morpholine and pyridine rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound has been utilized in the synthesis of complex organic molecules, demonstrating its role in the construction of novel chemical entities. For instance, a study highlighted the synthesis of a related compound, showcasing the morpholino ring's adaptability in forming stable structures with potential for further chemical modifications (Bakare et al., 2005). Similarly, its utility in the synthesis of potential PET agents for imaging in Parkinson's disease has been explored, indicating its importance in developing diagnostic tools (Wang et al., 2017).

Catalysis and Chemical Reactions

In the realm of catalysis, the morpholino moiety has been found to facilitate various chemical reactions, including oxidative cyclization and alkoxycarbonylation, leading to the formation of heterocyclic derivatives. This underscores its role in enhancing reaction efficiency and selectivity (Bacchi et al., 2005). Moreover, its incorporation into other heterocyclic structures has been explored for antiproliferative activities, further highlighting its potential in therapeutic applications (Prasad et al., 2018).

Material Science

The structural characteristics of morpholino derivatives have been investigated for their potential in material science, particularly in the design and development of new materials with unique properties. Studies have focused on the crystal and molecular structure analysis of related compounds, which is crucial for understanding material behavior at the molecular level (Lakshminarayana et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

morpholin-4-yl-[6-(oxolan-2-ylmethoxy)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c18-15(17-5-8-19-9-6-17)12-3-4-14(16-10-12)21-11-13-2-1-7-20-13/h3-4,10,13H,1-2,5-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFOPPNTBLQHPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=C(C=C2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholino(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2944952.png)

![2-((2-oxo-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944953.png)

![2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol](/img/structure/B2944960.png)

![2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2944966.png)

![N-(6-methylpyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2944968.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/no-structure.png)